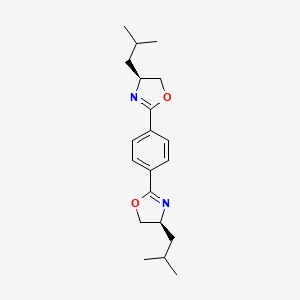
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound characterized by the presence of two oxazoline rings attached to a benzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isobutyl-4,5-dihydrooxazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Saturated oxazoline derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects involves its ability to coordinate with metal ions through the nitrogen atoms in the oxazoline rings. This coordination can influence various molecular pathways, depending on the specific metal ion and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the isobutyl groups, which may affect its reactivity and applications.
1,4-Bis(4-methylstyryl)benzene: Contains styryl groups instead of oxazoline rings, leading to different chemical properties and applications.
1,4-Bis(phenylethynyl)benzene: Features ethynyl groups, resulting in distinct electronic properties.
Uniqueness
1,4-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of isobutyl-substituted oxazoline rings, which can enhance its solubility and reactivity compared to similar compounds. This structural feature makes it particularly valuable in applications requiring specific coordination chemistry and material properties.
Propriétés
Formule moléculaire |
C20H28N2O2 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
(4S)-4-(2-methylpropyl)-2-[4-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H28N2O2/c1-13(2)9-17-11-23-19(21-17)15-5-7-16(8-6-15)20-22-18(12-24-20)10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3/t17-,18-/m0/s1 |
Clé InChI |
TVJUAJOOEGNOII-ROUUACIJSA-N |
SMILES isomérique |
CC(C)C[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)CC(C)C |
SMILES canonique |
CC(C)CC1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


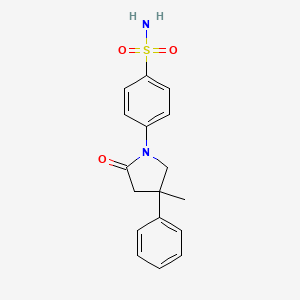
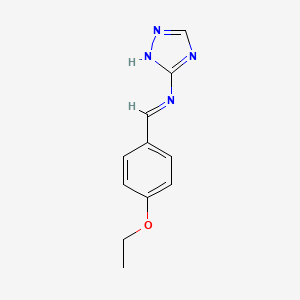

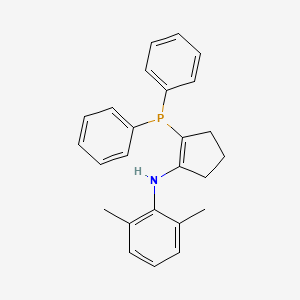

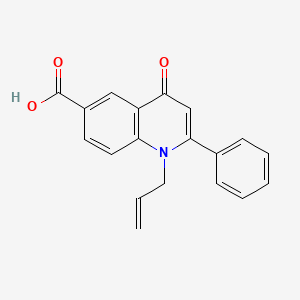

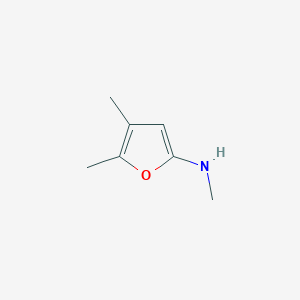
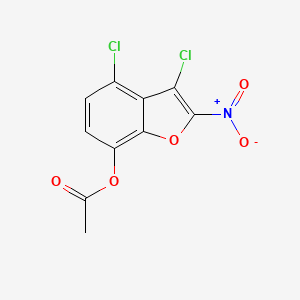
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
![2-(3-(4-Ethoxy-3,5-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12879310.png)
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)
![5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12879322.png)
